molecular formula C14H16N2O B8327702 2-Pivaloylaminoquinoline

2-Pivaloylaminoquinoline

Cat. No.: B8327702
M. Wt: 228.29 g/mol
InChI Key: VJLMZTBNJBUWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pivaloylaminoquinoline is a quinoline derivative featuring a pivaloylamino (-NHCOC(CH₃)₃) group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Such methods align with convergent synthetic routes for pyrimidoquinolines, where heterocyclic rings are constructed on preformed quinoline templates .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2,2-dimethyl-N-quinolin-2-ylpropanamide

InChI

InChI=1S/C14H16N2O/c1-14(2,3)13(17)16-12-9-8-10-6-4-5-7-11(10)15-12/h4-9H,1-3H3,(H,15,16,17)

InChI Key

VJLMZTBNJBUWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Group Analysis

The biological and chemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents at Position 2 Additional Substituents Key Functional Groups
2-Pivaloylaminoquinoline Pivaloylamino (-NHCOC(CH₃)₃) None Amide, bulky tert-butyl group
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Thiophen-2-yl Piperidin-1-yl at C4 Thiophene (aromatic), piperidine
2-(Piperidin-4-yl)quinoline Piperidin-4-yl None Piperidine (secondary amine)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Pyrrolidin-1-yl Chloro at C6, piperidin-1-yl at C4 Chlorine, piperidine, pyrrolidine

Key Observations:

  • This compound: The bulky pivaloyl group may enhance metabolic stability by sterically hindering enzymatic degradation, a trait advantageous in drug design .

Stability and Reactivity

  • The tert-butyl group in this compound provides steric protection against oxidation, whereas electron-deficient groups (e.g., chloro in ) may increase electrophilicity, altering reaction pathways.

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